2,4-Dimethylbenzaldehyde
2,4-Dimethylbenzaldehyde
The D values of 2,4-Dimethylbenzaldehyde were studied.
2, 4-Dimethylbenzaldehyde, also known as 1-formyl-2, 4-dimethylbenzene or 2, 4-xylylaldehyde, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 2, 4-Dimethylbenzaldehyde exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 4-dimethylbenzaldehyde is primarily located in the cytoplasm. 2, 4-Dimethylbenzaldehyde has an almond, cherry, and naphthyl taste.
2, 4-Dimethylbenzaldehyde, also known as 1-formyl-2, 4-dimethylbenzene or 2, 4-xylylaldehyde, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 2, 4-Dimethylbenzaldehyde exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 4-dimethylbenzaldehyde is primarily located in the cytoplasm. 2, 4-Dimethylbenzaldehyde has an almond, cherry, and naphthyl taste.
Brand Name:
Vulcanchem
CAS No.:
15764-16-6
VCID:
VC21049816
InChI:
InChI=1S/C9H10O/c1-7-3-4-9(6-10)8(2)5-7/h3-6H,1-2H3
SMILES:
CC1=CC(=C(C=C1)C=O)C
Molecular Formula:
C9H10O
Molecular Weight:
134.17 g/mol
2,4-Dimethylbenzaldehyde
CAS No.: 15764-16-6
Cat. No.: VC21049816
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The D values of 2,4-Dimethylbenzaldehyde were studied. 2, 4-Dimethylbenzaldehyde, also known as 1-formyl-2, 4-dimethylbenzene or 2, 4-xylylaldehyde, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 2, 4-Dimethylbenzaldehyde exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 4-dimethylbenzaldehyde is primarily located in the cytoplasm. 2, 4-Dimethylbenzaldehyde has an almond, cherry, and naphthyl taste. |
|---|---|
| CAS No. | 15764-16-6 |
| Molecular Formula | C9H10O |
| Molecular Weight | 134.17 g/mol |
| IUPAC Name | 2,4-dimethylbenzaldehyde |
| Standard InChI | InChI=1S/C9H10O/c1-7-3-4-9(6-10)8(2)5-7/h3-6H,1-2H3 |
| Standard InChI Key | GISVICWQYMUPJF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C=O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C=O)C |
| Melting Point | Mp -9 ° -9°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator